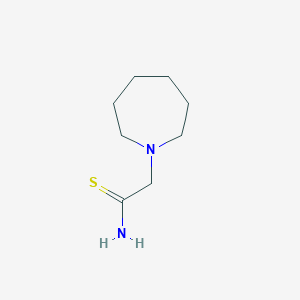

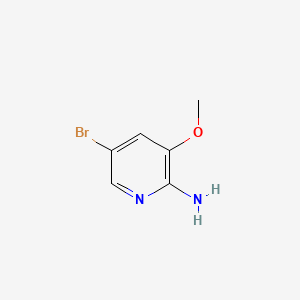

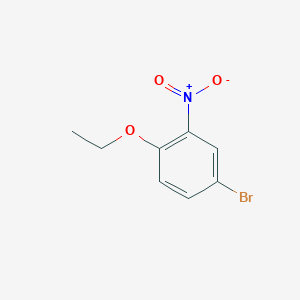

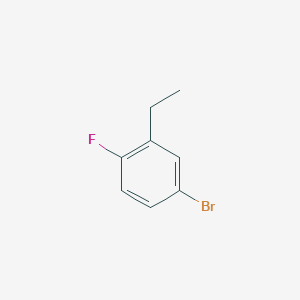

![molecular formula C28H36N2O4 B1291762 叔丁基反式-4-[2-(9H-芴-9-基甲氧羰基氨基)乙基]环己基氨基甲酸酯 CAS No. 1212342-32-9](/img/structure/B1291762.png)

叔丁基反式-4-[2-(9H-芴-9-基甲氧羰基氨基)乙基]环己基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate is a complex organic molecule that is likely to be an intermediate or a building block in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl carbamate structures and their synthesis, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the protection of amino groups and the formation of cyclic structures. For example, the synthesis of optically active cyclohexenone derivatives as chiral building blocks involves key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate uses an iodolactamization as a key step . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. X-ray diffraction studies can reveal the conformation of such molecules, as seen in the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, which exhibits a non-planar conformation with specific dihedral angles . This information can be extrapolated to predict the conformational preferences of the compound .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions. For instance, the reaction of optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone with organocyanocuprates demonstrates high stereoselectivity . Additionally, the transfer hydro-tert-butylation of alkenes using tert-butyl-substituted cyclohexadienes as isobutane equivalents indicates the versatility of tert-butyl groups in chemical transformations . These reactions could be relevant to the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by their molecular structure. For example, the crystal-structure studies of tert-butylsulfonyl-substituted cyclohexanes and dioxanes provide insights into their preferred rotational conformations . The electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate, which yield different cis and trans isomers, highlight the importance of reaction conditions and kinetic control in determining the properties of the products . These studies can inform the expected properties of the compound .

科学研究应用

分子间氨羟基化的氮源试剂

叔丁基反式-4-[2-(9H-芴-9-基甲氧羰基氨基)乙基]环己基氨基甲酸酯的一个应用涉及将其用作无碱、分子间夏普莱斯氨羟基化反应中的氮源试剂。该方法在无碱反应条件下有效,适用于各种烯烃,特别是反式肉桂酸酯。包括叔丁基和芴甲基衍生物在内的试剂被制备为可储存且易于处理的氮源,极大地增强了这些方法的范围和局限性 (Harris 等人,2011)。

CCR2 拮抗剂的合成

另一个应用是在一系列有效的 CCR2 拮抗剂的重要中间体的对映选择性合成中。该合成涉及碘内酰胺化作为关键步骤,导致高度功能化的中间体。该过程强调了该化合物在合成生物活性分子中的用途,突出了其在药物化学中的重要性 (Campbell 等人,2009)。

单氟环丙烷羧酸酯的合成

该化合物还用于合成单氟环丙烷羧酸酯。这些化合物由 α-氟苯乙烯和叔丁基重氮乙酸酯使用过渡金属催化的反应制备,产物具有高对映体过量。该合成路线对于开发抗抑郁药苯乙肼及其氟代衍生物的类似物至关重要,展示了该化合物在有机合成和药物开发中的多功能性 (Haufe 等人,2002)。

氨基酸保护基用于二氨基癸二酸合成

该化合物还用作氨基酸保护基,用于合成 2,7-二氨基癸二酸。通过使用(酰氧)烷氧基促保护基并利用 RCM(闭环复分解)反应,该方法促进了不对称保护的二氨基癸二酸的制备。这种方法表明该化合物在肽合成和修饰中的用途 (Mollica 等人,2012)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4/c1-28(2,3)34-27(32)30-20-14-12-19(13-15-20)16-17-29-26(31)33-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,19-20,25H,12-18H2,1-3H3,(H,29,31)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGJWZOXCNZIGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。